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Compound of Interest

Compound Name: Sdz 90-215

Cat. No.: B15598346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the origins of Sdz 90-215, a potent antifungal cyclopeptolide.

We will explore its discovery, the producing organism, and the biosynthetic machinery

responsible for its creation, providing a comprehensive overview for researchers in natural

product chemistry, mycology, and antifungal drug development.

Discovery and Corporate Origin
Sdz 90-215 is a natural product that emerged from the pharmaceutical research and

development efforts of Sandoz, a Swiss pharmaceutical company which is now part of

Novartis. The "Sdz" prefix in its name is a designation used by Sandoz for its investigational

compounds. While the precise details of the initial screening program that led to its discovery

are not extensively publicized, the seminal research on this compound was published in 1994

by a team of scientists at the Sandoz Forschungsinstitut in Vienna, Austria. This indicates that

the initial isolation and characterization of Sdz 90-215 took place in the years leading up to this

publication.

The discovery was part of a broader effort in the pharmaceutical industry to identify novel

antifungal agents from natural sources to combat the rise of fungal infections, particularly in

immunocompromised patients.

The Fungal Source: A Septoria Species
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Sdz 90-215 is a secondary metabolite produced by a fungus belonging to the genus Septoria.

[1][2][3] These fungi are widespread plant pathogens, known for causing leaf spot diseases on

a variety of crops. The specific species of Septoria that produces Sdz 90-215 has not been

disclosed in the primary scientific literature, a common practice in the pharmaceutical industry

to protect proprietary biological resources.

The production of Sdz 90-215 by a Septoria species highlights the vast and often untapped

reservoir of bioactive compounds present in the fungal kingdom, particularly from genera

known for their pathogenic interactions with other organisms.

Biosynthesis: A Megasynthase at Work
The biosynthesis of Sdz 90-215 is a complex process orchestrated by a massive 1.2 MDa

multienzyme polypeptide, known as Sdz 90-215 synthetase.[4][5] This enzyme belongs to the

family of non-ribosomal peptide synthetases (NRPS), which are large, modular enzymes that

synthesize a wide array of complex peptides without the use of ribosomes.

The Sdz 90-215 synthetase catalyzes the assembly of the cyclopeptolide from its constituent

amino acid and hydroxy acid precursors. This process involves the activation of these

precursors as adenylates at the expense of ATP, followed by their covalent attachment to the

synthetase via thioester linkages. The modular nature of the NRPS then facilitates the

sequential addition of each building block to the growing peptide chain.

A key feature of Sdz 90-215's biosynthesis is the incorporation of both proteinogenic and non-

proteinogenic amino acids, as well as a D-lactic acid residue, which are characteristic of NRPS

products. The final step in the biosynthesis is a cyclization reaction, catalyzed by a terminal

domain of the synthetase, which releases the mature cyclopeptolide.

The diagram below illustrates the general workflow for the non-ribosomal peptide synthesis of a

cyclopeptolide like Sdz 90-215.
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A generalized workflow for Non-Ribosomal Peptide Synthetase (NRPS) mediated synthesis.

Experimental Protocols
While the specific, detailed protocols for the initial fermentation and isolation of Sdz 90-215 by

Sandoz are proprietary, the general methodology for isolating fungal secondary metabolites

can be outlined. Furthermore, published studies on the biosynthesis of Sdz 90-215 provide

insight into the experimental procedures used to characterize its enzymatic machinery.

General Fermentation and Isolation of Fungal
Metabolites
The following is a generalized protocol for the cultivation of a filamentous fungus and the

extraction of its secondary metabolites, which would be similar to the initial steps taken to

isolate Sdz 90-215.
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1. Fungal Culture:

A pure culture of the Septoria species is grown on a suitable solid agar medium to generate

inoculum.

The inoculum is then transferred to a liquid fermentation medium containing a carbon source

(e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and essential

minerals.

The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of

temperature, pH, and aeration for a specific period to allow for the production of secondary

metabolites.

2. Extraction:

After the fermentation period, the fungal biomass is separated from the culture broth by

filtration or centrifugation.

The culture broth is then extracted with a water-immiscible organic solvent (e.g., ethyl

acetate, dichloromethane) to partition the secondary metabolites into the organic phase.

The fungal biomass can also be extracted with a polar organic solvent (e.g., methanol,

acetone) to recover any intracellularly stored compounds.

3. Purification:

The crude extract is concentrated under reduced pressure.

The concentrated extract is then subjected to a series of chromatographic techniques to

purify the target compound. These techniques may include:

Column chromatography over silica gel or other stationary phases.

High-performance liquid chromatography (HPLC), often using a reversed-phase column

(e.g., C18).

Size-exclusion chromatography.
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4. Structure Elucidation:

The structure of the purified compound is determined using a combination of spectroscopic

methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments).

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Characterization of Sdz 90-215 Synthetase
The following protocol is based on the published research on the in vitro biosynthesis of Sdz
90-215.[4][5]

1. Preparation of Cell-Free Extract:

Mycelia from a culture of the Septoria species are harvested and washed.

The mycelia are then disrupted by methods such as grinding in liquid nitrogen or using a

French press to release the intracellular contents.

The resulting homogenate is centrifuged to remove cell debris, yielding a cell-free extract

containing the Sdz 90-215 synthetase.

2. Partial Purification of the Synthetase:

The cell-free extract is subjected to a series of protein purification steps, which may include:

Polyethyleneimine precipitation to remove nucleic acids.

Ammonium sulfate precipitation to fractionate proteins based on their solubility.

Gel filtration chromatography (e.g., using FPLC) to separate proteins based on their size.

3. In Vitro Biosynthesis Assay:
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The partially purified enzyme fraction is incubated with the constituent amino acids and

hydroxy acid of Sdz 90-215, along with ATP, magnesium chloride, and S-adenosyl-L-

methionine (as a methyl group donor).

The reaction mixture is incubated at an optimal temperature for a specific duration.

The reaction is then stopped, and the mixture is extracted with an organic solvent.

The extract is analyzed by HPLC to detect the presence of newly synthesized Sdz 90-215.

Quantitative Data Summary
The following table summarizes the key quantitative data related to Sdz 90-215 and its

biosynthesis.

Parameter Value Reference

Sdz 90-215

Molecular Formula C₅₇H₉₁N₉O₁₄ [6]

Molecular Weight 1126.38 g/mol [7]

Sdz 90-215 Synthetase

Apparent Molecular Mass 1.2 MDa [4][5]

Signaling Pathway and Mechanism of Action
While the origin of Sdz 90-215 lies in its fungal producer, its significance in drug development

stems from its biological activity. Research has identified the target of Sdz 90-215 in yeast to

be Vrg4, an essential GDP-mannose transporter in the Golgi apparatus.[1] By inhibiting Vrg4,

Sdz 90-215 disrupts the glycosylation of proteins, a critical process for cell wall integrity and

overall fungal viability.

The diagram below illustrates the proposed mechanism of action of Sdz 90-215.
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The proposed mechanism of action of Sdz 90-215, inhibiting Vrg4 in the Golgi.

In conclusion, Sdz 90-215 is a fascinating natural product with a clear origin in the fungal

kingdom and a well-defined biosynthetic pathway. Its discovery by Sandoz researchers has

provided a valuable tool for studying fungal cell biology and a potential scaffold for the
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development of new antifungal therapies. Further research into the producing Septoria species

and the regulation of the Sdz 90-215 biosynthetic gene cluster could unveil even more insights

into the intricate world of fungal secondary metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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